molecular formula C13H17NS B256001 4-(1-Adamantyl)-1,3-thiazole

4-(1-Adamantyl)-1,3-thiazole

Cat. No.: B256001
M. Wt: 219.35 g/mol
InChI Key: FEEKMNKFGWVFHN-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) and Adamantane (B196018) Moieties in Drug Discovery

The thiazole ring and the adamantane nucleus are independently recognized as crucial building blocks in the design of bioactive compounds.

The thiazole moiety , a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core component in numerous natural and synthetic molecules with a broad spectrum of therapeutic applications. nih.govresearchgate.net Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for engaging with biological targets. mdpi.com The thiazole ring is present in a variety of clinically approved drugs, demonstrating its importance in treating a range of conditions. researchgate.netcolab.ws These include anticancer agents like Dasatinib and Dabrafenib, the antiretroviral drug Ritonavir, and the antimicrobial Sulfathiazole. nih.govresearchgate.netipindexing.com Researchers have successfully modified the thiazole ring to produce compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects. nih.govacs.org

The adamantane moiety , a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, possesses unique properties that are highly advantageous in drug design. nih.govpublish.csiro.au Its bulky and cage-like structure can improve a drug's pharmacokinetic properties by increasing its lipophilicity, which can enhance absorption and distribution. mdpi.comscispace.com The rigidity of the adamantane cage can also protect adjacent functional groups from metabolic degradation, thereby increasing the stability and half-life of a drug. mdpi.com Furthermore, its three-dimensional shape allows for precise orientation of substituents to fit into the binding pockets of target proteins. publish.csiro.au The therapeutic potential of adamantane was first realized with the antiviral activity of Amantadine (B194251). publish.csiro.auscispace.com Since then, adamantane-containing drugs such as Memantine (for Alzheimer's disease), Saxagliptin, and Vildagliptin (for type 2 diabetes) have become vital therapies for numerous patients. nih.govpublish.csiro.au

Historical Context of Adamantane-Thiazole Hybrid Compounds

The development of adamantane-thiazole hybrid compounds is a logical progression in medicinal chemistry, rooted in the "add-on" strategy where a well-understood pharmacophore is appended with a group, like adamantane, to enhance its properties. scispace.comresearchgate.net The study of adamantane derivatives for pharmaceutical applications began in earnest after its synthesis became widely accessible in 1957, leading to the discovery of amantadine's antiviral properties in the 1960s. publish.csiro.auscispace.com Similarly, the thiazole nucleus has been a subject of intense study for many decades due to its presence in essential molecules like vitamin B1 and penicillin. nih.govacs.org

The intentional synthesis of hybrid molecules combining these two scaffolds appears in the scientific literature as a method to generate novel chemical entities with potential therapeutic value. For instance, research describes the synthesis of 4-(Adamantan-1-yl)thiazol-2-amine from 1-adamantyl bromomethyl ketone, indicating a direct chemical pathway to these hybrids. nih.gov Subsequent studies have focused on creating more complex derivatives, such as naphthoquinone–thiazole hybrids bearing an adamantane group, to explore their potential as antimicrobial and antioxidant agents. jrespharm.com Other research programs have designed and synthesized various series of adamantane-thiazole derivatives to target specific diseases, such as trypanosomiasis and diabetes. nih.govtandfonline.com These efforts demonstrate a historical trend of leveraging the lipophilic and rigid nature of adamantane to anchor or modify the biologically active thiazole scaffold, aiming to create drug candidates with improved potency and pharmacological profiles. researchgate.netnih.gov

Scope and Research Objectives Pertaining to 4-(1-Adamantyl)-1,3-thiazole

The primary research objective concerning this compound is its utilization as a foundational scaffold for the discovery of new lead compounds in drug development. The scope of research is broad, reflecting the diverse biological activities associated with both the thiazole and adamantane moieties. Researchers use the this compound core as a starting point for creating libraries of derivatives, which are then screened against a wide range of biological targets.

Key research objectives for derivatives of this compound include:

Development of Novel Antimicrobial Agents: Synthesizing derivatives to combat resistant bacterial and fungal strains. For example, naphthoquinone–thiazole hybrids with an adamantane substituent have been synthesized and tested for their antibacterial and antifungal activities. jrespharm.com

Discovery of New Anticancer Agents: Creating hybrid compounds and evaluating their antiproliferative activity against various human tumor cell lines. researchgate.netnih.gov The combination aims to leverage the cytotoxic potential of thiazole-based structures with the pharmacokinetic benefits of adamantane.

Investigation of Antidiabetic Properties: Designing and testing derivatives, such as 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles, as potential inhibitors of enzymes like α-amylase, which are relevant to managing diabetes. tandfonline.com

Targeting Neglected Tropical Diseases: Synthesizing adamantane-thiazole analogues to find new treatments for parasitic infections like Human African Trypanosomiasis (sleeping sickness). nih.gov

In essence, this compound serves as a versatile chemical building block. The overarching goal is to systematically explore how the addition of various functional groups to this hybrid scaffold influences its interaction with biological systems, with the ultimate aim of identifying new, potent, and specific therapeutic agents.

Research Findings on this compound Derivatives

The following tables summarize selected research findings for various derivatives synthesized from the this compound scaffold, showcasing their potential in different therapeutic areas.

Table 1: Antidiabetic and Antioxidant Activity of 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazole Derivatives

Data sourced from a study on potential antidiabetic agents, where compounds were evaluated for their α-amylase inhibition, antiglycation, and antioxidant activities. tandfonline.com

Compound IDArylidene Substituentα-Amylase Inhibition IC₅₀ (µM)Antiglycation IC₅₀ (µM)Antioxidant IC₅₀ (µM)
3a 4-Chloro16.34 ± 2.67370.11 ± 1.11148.14 ± 1.25
3c 4-Bromo20.12 ± 1.14280.19 ± 0.25120.25 ± 1.14
3g 3-Nitro28.11 ± 0.25310.11 ± 0.1428.19 ± 0.25
3i 2-Hydroxy25.12 ± 0.14285.12 ± 1.1245.14 ± 0.25
3j 2-Chloro16.64 ± 1.12315.11 ± 0.12115.15 ± 1.12
Aminoguanidine (Standard) N/AN/A289.15 ± 1.25N/A

Table 2: Antimicrobial Activity of Naphthoquinone–Thiazole Hybrids Bearing Adamantane

Data from a study evaluating the minimum inhibitory concentration (MIC) of novel hybrids against various bacterial strains. jrespharm.com

Compound IDSubstituent on Phenyl RingE. coli MIC (µg/mL)S. aureus MIC (µg/mL)E. hirae MIC (µg/mL)C. albicans MIC (µg/mL)
6a 4-Methyl164432
6b 4-Methoxy328864
6c 4-Chloro328816
6d 4-Fluoro64161632
Ampicillin (Standard) N/A10.51N/A

Table 3: Trypanocidal Activity of 2,4-Disubstituted Thiazole Derivatives

Data from a study evaluating the in vitro activity of adamantane-thiazole derivatives against Trypanosoma brucei. nih.gov

Compound IDStructure DescriptionTrypanocidal Activity IC₅₀ (µM)
1a 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine0.42
2a 2-{2-[4-(1-Adamantyl)phenyl]thiazol-4-yl}ethan-1-amine0.80

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NS/c1-9-2-11-3-10(1)5-13(4-9,6-11)12-7-15-8-14-12/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEKMNKFGWVFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 1 Adamantyl 1,3 Thiazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 4-(1-Adamantyl)-1,3-thiazole Core

The construction of the this compound scaffold is primarily achieved through well-established cyclization reactions, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. molaid.comnih.gov However, alternative routes have also been developed to access this core structure. researchgate.netresearchgate.net

Hantzsch Thiazole Synthesis Strategies

The Hantzsch thiazole synthesis, a classic and versatile method, remains a primary route for constructing the this compound core. molaid.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govchim.it In the context of this compound, 1-(adamantan-1-yl) bromomethyl ketone serves as a key starting material. jrespharm.com

A common approach involves the reaction of 1-(adamantan-1-yl) bromomethyl ketone with thiourea (B124793) to yield 4-(adamantan-1-yl)thiazol-2-amine. nih.gov This intermediate is then often further modified. For instance, it can be reacted with various substituted aromatic aldehydes in the presence of mercaptoacetic acid to produce a range of derivatives. nih.gov

Another variation of the Hantzsch synthesis involves the reaction of 1-(adamantan-1-yl) bromomethyl ketone with N-aroylthiourea derivatives. This has been successfully employed in the synthesis of naphthoquinone–thiazole hybrids bearing an adamantane (B196018) moiety. jrespharm.com The reaction proceeds under reflux conditions and provides good yields of the desired products. jrespharm.com

Furthermore, the Hantzsch condensation has been utilized to synthesize (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines by reacting 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones. nih.gov This demonstrates the adaptability of the Hantzsch synthesis in creating diverse 2,3,4-trisubstituted thiazole derivatives containing the adamantane scaffold.

A summary of representative Hantzsch synthesis strategies is provided in the table below.

Starting MaterialsReagentsProductReference
1-Adamantyl bromomethyl ketone, ThioureaMercaptoacetic acid, Aromatic aldehydes4-(Adamantan-1-yl)thiazol-2-amine derivatives nih.gov
1-Adamantyl bromomethyl ketone, N-Aroylthiourea derivativesRefluxNaphthoquinone–thiazole hybrids with adamantane jrespharm.com
1-(Adamantan-1-yl)-3-arylthioureas, Aryl bromomethyl ketonesCondensation(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines nih.gov

Alternative Cyclization and Coupling Reactions

While the Hantzsch synthesis is prevalent, alternative cyclization and coupling reactions offer different pathways to the this compound core and its analogs. One notable method involves the transformation of 4-(1-adamantyl)-1,2,3-thiadiazole (B2504640). researchgate.net Treatment of this thiadiazole with potassium tert-butoxide generates potassium 2-(1-adamantyl)ethynethiolate. researchgate.net This intermediate can then react with aromatic carboxylic acid chlorides to form unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates. researchgate.net Subsequent acid hydrolysis yields S-[2-(1-adamantyl)-2-oxoethyl] arenecarbothioates, which upon reaction with ammonium (B1175870) acetate (B1210297) in acetic acid, cyclize to form 4-(1-adamantyl)-2-aryl-1,3-thiazoles. researchgate.net

Another approach utilizes a Suzuki-Miyaura palladium-catalyzed coupling reaction. nih.gov This has been employed for the synthesis of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles. The reaction involves coupling (3-adamant-1-yl)-(4-fluorophenyl)boronic acid with a 2-thiazole bromide derivative. nih.gov This method highlights the use of modern cross-coupling techniques to introduce the adamantyl-phenyl moiety onto a pre-formed thiazole ring. nih.gov

Functionalization and Derivatization Strategies for this compound

The this compound core serves as a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships. Functionalization can be directed at the thiazole ring, the adamantane moiety, or through the hybridization with other heterocyclic systems. molaid.comresearchgate.netjrespharm.comnih.govnih.gov

Modifications at the Thiazole Ring

The thiazole ring of this compound offers several positions for functionalization, enabling the introduction of a wide array of substituents. A common strategy involves modifications at the 2-position of the thiazole ring. For instance, 4-(adamantan-1-yl)thiazol-2-amine, synthesized via the Hantzsch reaction, is a key intermediate for such modifications. nih.gov This amino group can undergo condensation reactions with various aldehydes to form Schiff bases. nih.gov

Furthermore, the 2-amino group can be acylated. For example, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide has been synthesized, highlighting the possibility of introducing amide functionalities. evitachem.com

In some cases, the thiazole ring itself is constructed with pre-functionalized building blocks. For example, the synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones, directly installing different aryl groups at the 3- and 4-positions of the thiazole ring. nih.gov

Another approach involves the synthesis of 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, where a functionalized side chain is present at the 4-position of the thiazole ring. nih.gov This allows for further derivatization at the terminal amino group. nih.gov

These examples demonstrate the versatility of the thiazole ring within the this compound scaffold, allowing for the introduction of diverse functional groups to fine-tune the properties of the molecule.

Adamantane Moiety Functionalization

Direct functionalization of the adamantane cage in pre-formed this compound derivatives is less commonly reported in the context of this specific heterocyclic system. The inherent stability and relative inertness of the adamantane C-H bonds make such modifications challenging.

However, strategies for the functionalization of adamantane itself are well-established and can be employed to prepare derivatized adamantyl precursors for the synthesis of thiazoles. uiowa.edu For example, 1-acetyladamantane is a precursor for 1-adamantyl bromomethyl ketone, a key building block for the Hantzsch synthesis. researchgate.net By starting with a functionalized adamantane derivative, such as a hydroxylated or aminated adamantane, one could, in principle, synthesize 4-(functionalized-1-adamantyl)-1,3-thiazoles.

Research has shown that adamantane can be functionalized through various methods, including transition metal-catalyzed oxidation and radical C-H functionalization. For instance, 1-(4-tolyl)adamantane can be oxidized to 4-(adamant-1-yl)benzoic acid. rsc.org This acid can then be converted to a thiobenzamide (B147508) and used in a Hantzsch condensation to form a thiazole derivative. rsc.org This exemplifies an indirect approach to adamantane moiety functionalization in the context of thiazole synthesis.

While direct modification of the adamantane part of this compound is not a primary strategy, the use of pre-functionalized adamantane starting materials provides a viable route to derivatives with modified adamantane cages.

Molecular Hybridization Approaches with Related Heterocycles (e.g., thiadiazoles, thiosemicarbazones, naphthoquinones)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been extensively applied to this compound to create novel derivatives with potentially enhanced biological activities. researchgate.netjrespharm.comnih.gov

Thiadiazoles: The structural similarity between thiazoles and thiadiazoles makes them attractive partners for hybridization. For example, a series of 1,3,4-thiadiazolo-adamantane derivatives have been synthesized and used as starting materials for further modifications. nih.gov In one instance, 4-(1-adamantyl)-1,2,3-thiadiazole was used as a precursor to synthesize 4-(1-adamantyl)-2-aryl-1,3-thiazoles. researchgate.net This transformation highlights the chemical link and potential for interconversion between these heterocyclic systems.

Thiosemicarbazones: Thiosemicarbazones are versatile intermediates that can be cyclized to form various heterocycles, including thiazoles. The reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with aromatic aldehydes yields thiosemicarbazones which are precursors for thiazole synthesis. nih.gov For instance, the Hantzsch reaction of thiosemicarbazone derivatives with ethyl-2-chloroacetoacetate leads to the formation of thiazole moieties. mjcce.org.mk This approach allows for the incorporation of the adamantyl-thiosemicarbazone fragment into a thiazole ring system.

Naphthoquinones: Naphthoquinones are a class of compounds with significant biological activity. jrespharm.com They have been hybridized with the this compound scaffold. The synthesis of naphthoquinone-thiazole hybrids bearing an adamantane moiety has been achieved by reacting 1,4-naphthoquinone (B94277) N-aroylthiourea derivatives with 1-adamantyl bromomethyl ketone. jrespharm.com This reaction creates a complex molecule incorporating three important pharmacophores: naphthoquinone, thiazole, and adamantane. jrespharm.com

The following table summarizes some examples of molecular hybridization involving the this compound core.

Hybridized MoietySynthetic ApproachResulting Hybrid StructureReference
ThiadiazoleTransformation of 4-(1-adamantyl)-1,2,3-thiadiazole4-(1-Adamantyl)-2-aryl-1,3-thiazoles researchgate.net
ThiosemicarbazoneHantzsch cyclization of adamantyl-thiosemicarbazonesThiazole derivatives with adamantyl-hydrazinyl side chains mjcce.org.mktandfonline.com
NaphthoquinoneReaction of naphthoquinone-aroylthioureas with 1-adamantyl bromomethyl ketoneNaphthoquinone-thiazole hybrids with adamantane jrespharm.com

Advanced Synthetic Techniques and Principles in this compound Synthesis

The synthesis of this compound and its derivatives has evolved beyond classical methods, embracing advanced techniques that offer improved efficiency, and access to a wider range of functionalized analogues. These modern approaches often involve multi-step sequences, leveraging the unique reactivity of adamantane-containing precursors and specialized reagents to construct the thiazole core.

A notable advanced strategy commences with the synthesis of 4-(1-adamantyl)-1,2,3-thiadiazole, which serves as a key intermediate. This precursor can be prepared from 1-adamantyl methyl ketone through the formation of its corresponding ethoxycarbonylhydrazone, followed by treatment with thionyl chloride. researchgate.net The subsequent transformation of this thiadiazole into the desired thiazole framework represents a sophisticated synthetic route.

One such advanced method involves the base-induced decomposition of 4-(1-adamantyl)-1,2,3-thiadiazole. Treatment with potassium tert-butoxide generates potassium 2-(1-adamantyl)ethynethiolate, a highly reactive intermediate. researchgate.net This thiolate is then reacted with aromatic carboxylic acid chlorides to yield unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates. These intermediates undergo acid hydrolysis to afford S-[2-(1-adamantyl)-2-oxoethyl] arenecarbothioates. The final cyclization to the 4-(1-adamantyl)-2-aryl-1,3-thiazole is achieved by reacting these carbothioates with ammonium acetate in acetic acid. researchgate.net This multi-step process, starting from a heterocyclic precursor and proceeding through several reactive intermediates, exemplifies an advanced approach to the synthesis of this class of compounds.

Another key principle in the advanced synthesis of adamantyl-thiazole derivatives is the Hantzsch thiazole synthesis. While the fundamental Hantzsch reaction is a classic method, its application to complex substrates like those containing the bulky adamantyl group, and its use in generating diverse derivatives, can be considered an advanced application. This method typically involves the condensation of a thiourea or thioamide with an α-haloketone. For instance, (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have been synthesized through the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones. nih.gov Similarly, novel naphthoquinone–thiazole hybrids bearing an adamantane moiety are synthesized by reacting naphthoquinone–aroylthiourea derivatives with 1-adamantyl bromomethyl ketone. jrespharm.com

The strategic use of multi-component reactions and the synthesis of complex, biologically relevant molecules also highlight the advanced nature of these synthetic endeavors. For example, the synthesis of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles has been accomplished using a Hantzsch synthetic strategy, demonstrating the versatility of this reaction in creating a library of compounds for biological screening. tandfonline.com

The following table summarizes the synthesis of various this compound derivatives, showcasing the different synthetic pathways and the yields obtained.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
4-(1-Adamantyl)-1,2,3-thiadiazole, 4-chlorobenzoyl chloride1) t-BuOK; 2) HCl; 3) NH4OAc, AcOH4-(1-Adamantyl)-2-(4-chlorophenyl)-1,3-thiazoleHigh researchgate.net
4-(1-Adamantyl)-1,2,3-thiadiazole, 1-benzofuran-2-carbonyl chloride1) t-BuOK; 2) HCl; 3) NH4OAc, AcOH4-(1-Adamantyl)-2-(1-benzofuran-2-yl)-1,3-thiazoleHigh researchgate.net
4-(1-Adamantyl)-1,2,3-thiadiazole, 4-chloro-3-nitrobenzoyl chloride1) t-BuOK; 2) HCl; 3) NH4OAc, AcOH4-(1-Adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiazoleHigh researchgate.net
1-(Adamantan-1-yl)-3-phenylthiourea, 2-bromo-1-phenylethan-1-oneEthanol, reflux(Z)-N-(Adamantan-1-yl)-3,4-diphenylthiazol-2(3H)-imineGood nih.gov
Naphthoquinone-aroylthiourea derivatives, 1-adamantyl bromomethyl ketone-Naphthoquinone–thiazole hybrids with adamantane75-85 jrespharm.com
Thiosemicarbazide, 1-(1-adamantyl)ethan-1-one, substituted aldehydes-4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles- tandfonline.com

These examples underscore the sophisticated chemical strategies employed in the synthesis of this compound and its derivatives, moving beyond simple constructions to elaborate, multi-step processes that allow for the introduction of diverse functionalities.

Molecular Structure, Conformational Analysis, and Electronic Properties of 4 1 Adamantyl 1,3 Thiazole

Spectroscopic Characterization in Academic Research (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are fundamental in confirming the structure of newly synthesized adamantane-thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are pivotal in elucidating the molecular structure of 4-(1-adamantyl)-1,3-thiazole derivatives.

In ¹H NMR spectra, the adamantane (B196018) protons typically appear as distinct multiplets or condensed singlets. For instance, in a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, the 15 adamantane protons were observed as three separate signals at δ 1.65–1.76 (6H), 1.84–1.99 (6H), and 2.06–2.17 (3H) ppm. nih.gov The proton on the thiazole (B1198619) ring (C5-H) is also characteristic, often appearing as a singlet. In naphthoquinone-thiazole hybrids bearing an adamantane group, this singlet was observed in the range of 6.79–6.68 ppm. jrespharm.com For 2-aryl-4-(1-adamantyl)-1,3-thiazoles, the C5-H proton gives a singlet at 7.22 ppm. researchgate.net

¹³C NMR spectra provide further confirmation of the carbon framework. The adamantane cage exhibits four characteristic peaks corresponding to its different carbon environments. These are typically found at approximately 27.7-30.12 ppm, 35.6-37.08 ppm, 40.2-41.17 ppm, and 53.49-54.19 ppm. nih.govjrespharm.com The carbon atoms of the thiazole ring also show distinct chemical shifts. For example, in (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, the C2, C4, and C5 carbons of the thiazole ring resonate at δ 158.89–160.08, 148.47–150.28, and 96.11–99.09 ppm, respectively. nih.gov In other 2-aryl-1,3-thiazole-4-carbohydrazide analogs with an adamantyl moiety, these carbons were observed in the regions δ 162.2–170.1 (C-2), 140.1–141.6 (C-4), and 120.9–123.0 ppm (C-5). uobasrah.edu.iq

Interactive Table: NMR Data for Adamantyl-Thiazole Derivatives
Compound Type¹H NMR (ppm) - Adamantane Protons¹H NMR (ppm) - Thiazole C5-H¹³C NMR (ppm) - Adamantane Carbons¹³C NMR (ppm) - Thiazole Carbons (C2, C4, C5)Reference
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines1.65–1.76 (6H), 1.84–1.99 (6H), 2.06–2.17 (3H)5.78–6.0429.64–30.12, 36.60–37.08, 40.63–41.17, 53.49–54.19158.89–160.08, 148.47–150.28, 96.11–99.09 nih.gov
Naphthoquinone–thiazole hybrids1.91–1.79 (9H), 1.64–1.51 (6H)6.79–6.68~40.2, ~36.0, ~35.6, ~27.7Not specified jrespharm.com
2-Aryl-4-(1-adamantyl)-1,3-thiazoles1.71-2.04 (15H)7.2227.39, 35.22, 35.99, 39.02Not specified researchgate.net
2-Aryl-1,3-thiazole-4-carbohydrazide analogsNot specified7.79–8.2827.7-42.2162.2–170.1, 140.1–141.6, 120.9–123.0 uobasrah.edu.iq

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps identify the functional groups present in the molecule. In amantadine-fused thiazoles, characteristic peaks include N-H stretching of amide and amine linkages between 3424 cm⁻¹ and 3100 cm⁻¹, aromatic ring vibrations around 1560 cm⁻¹, and C-N stretching at 1470 cm⁻¹. rsc.org The Csp³-H stretching of the alkyl part (adamantane) appears as two peaks between 2700 to 2800 cm⁻¹. rsc.org For naphthoquinone–thiazole hybrids, C=O group bands are observed at 1652–1650 cm⁻¹. jrespharm.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. For instance, the mass spectrum of 2-[4-(1-Adamantyl)-1,3-thiazol-2-yl]pyrazine shows a molecular formula of C17H19N3S. mzcloud.org High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of these novel compounds. jrespharm.com

Crystallographic Studies and Intermolecular Interactions

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Studies on adamantane-linked 1,2,4-triazole (B32235) derivatives, which are structurally related to adamantyl-thiazoles, reveal that these molecules often crystallize in monoclinic space groups such as P2₁/n or P2₁/c. nih.govuzh.ch The bulky adamantane cage significantly influences the crystal packing. The six-membered rings of the adamantane moiety typically adopt a chair conformation. nih.govuzh.ch

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. In the crystal structure of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a related compound, Hirshfeld surface analysis indicated that H···H, C-H···C, C-H···Cl, and particularly C-H···N hydrogen bond interactions are the primary contributors to intermolecular stabilization. nih.gov In other adamantane-linked triazoles, intermolecular C-H···O, C-H···N, C-H···S, and C-H···π interactions have been observed to stabilize the crystal packing. uzh.ch These non-covalent interactions are key to the formation of the three-dimensional network structure. nih.gov

For instance, in the crystal structure of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine derivatives, the central thiazole ring's orientation relative to other aromatic rings is a key structural feature. nih.gov In one derivative, the thiazole ring is oriented at an angle of 42.03° with the mean plane of a naphthalene (B1677914) ring and 60.25° with a phenyl ring. nih.gov

Interactive Table: Crystallographic Data for Adamantane-Heterocycle Derivatives
Compound TypeCrystal SystemSpace GroupKey ConformationDominant Intermolecular InteractionsReference
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazoleMonoclinicP2₁/nAdamantane: ChairH···H, C-H···C, C-H···Cl, C-H···N nih.gov
Adamantane-linked 1,2,4-triazole N-Mannich basesMonoclinicP2₁/c, P2₁, P2₁/nAdamantane & Piperazine: ChairC-H···O, C-H···N, C-H···S, C-H···π uzh.ch
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesMonoclinic, TriclinicI2/a, P-1Adamantane: ChairNot specified nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations

DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are widely employed to optimize the molecular geometry and predict various properties of adamantane-thiazole derivatives. tandfonline.comrsc.org These calculations can determine the most stable conformation of the molecule in the gas phase, which can sometimes differ from the conformation observed in the solid state due to crystal packing forces. nih.gov For example, DFT optimization of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole revealed a conformer that was significantly different from its crystal structure, indicating the strong influence of the crystal field. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. tandfonline.comtandfonline.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com

For adamantane-thiazole and related structures, the distribution of these orbitals provides insight into charge transfer possibilities. In 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, the HOMO is mainly located over the triazole ring and the sulfur atom, whereas the LUMO is distributed over the sulfur and chlorophenyl moieties, suggesting a potential charge transfer from the triazole ring to the chlorophenyl group. nih.gov Similarly, in some 1,3,4-thiadiazole (B1197879) derivatives, the HOMO orbitals are distributed over the aromatic skeleton, while the LUMO orbitals can be positioned on other parts of the molecule, such as a nitrophenyl unit or the thiadiazole ring itself, depending on the substituents. rsc.org

Interactive Table: FMO Analysis of Adamantane-Heterocycle Derivatives
Compound TypeHOMO LocationLUMO LocationImplied Charge TransferReference
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazoleTriazole ring and sulfur moietySulfur and chlorophenyl moietiesFrom triazole to chlorophenyl nih.gov
Substituted 1,3,4-ThiadiazolesAromatic skeletonNO₂-ph unit or thiadiazole ringDependent on substituents rsc.org
jrespharm.comresearchgate.netmzcloud.org-triazolo[3,4-b] jrespharm.comresearchgate.netresearchgate.net thiadiazoleBenzene (B151609) ringWhole moleculeFrom benzene ring to thiazole ring tandfonline.comtandfonline.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density distribution to characterize the nature of chemical bonds and intermolecular interactions. tandfonline.com By examining the topological parameters at bond critical points (BCPs), one can study the nature of interactions like intermolecular hydrogen bonds. tandfonline.com This analysis provides a quantitative basis for understanding the forces that hold the crystal structure together.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de These maps are invaluable for predicting regions of a molecule that are susceptible to electrophilic or nucleophilic attack. uni-muenchen.deresearchgate.net

The MESP is color-coded, where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. tandfonline.comuni-muenchen.de For thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole ring, as well as other electronegative atoms in the molecule, typically appear as red or yellow regions, indicating they are the most electronegative centers and likely sites for interaction with electrophiles or for coordinating to metal surfaces. tandfonline.comresearchgate.net This information is crucial for understanding the reactivity and potential binding interactions of the molecule. tandfonline.com

Biological Activities and Mechanistic Investigations of 4 1 Adamantyl 1,3 Thiazole Derivatives

Enzyme Inhibition Studies

Derivatives of 4-(1-adamantyl)-1,3-thiazole have been widely investigated for their potential to inhibit various enzymes, playing a crucial role in different pathological conditions.

Glucoside Hydrolase Inhibition (e.g., α-Amylase, α-Glucosidase)

A series of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles were synthesized and evaluated for their inhibitory effects on α-amylase. tandfonline.com The majority of the tested compounds demonstrated significant α-amylase inhibition. tandfonline.com Notably, compounds 3a and 3j were the most potent, with IC50 values of 16.34 ± 2.67 and 16.64 ± 1.12 μM, respectively. tandfonline.com Molecular docking studies suggested that compound 3a binds effectively to human pancreatic α-amylase. tandfonline.com

In another study, amantadine (B194251) was combined with an N-aryl amino thiazole (B1198619) core to create novel compounds that were tested for their inhibitory activity against α-amylase and α-glucosidase. nih.gov Compound 6d was identified as a potent and selective inhibitor of α-amylase with an IC50 value of 97.37 ± 1.52 μM. nih.gov The same compound, along with 6e , also showed significant inhibition of α-glucosidase, with IC50 values of 38.73 ± 0.80 μM and 41.63 ± 0.26 μM, respectively. nih.gov

Table 1: α-Amylase and α-Glucosidase Inhibition by this compound Derivatives

Compound Target Enzyme IC50 (μM) Reference
4-adamantyl-(2-(4-chlorobenzylidene)hydrazinyl)thiazole (3a) α-Amylase 16.34 ± 2.67 tandfonline.com
4-adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole (3j) α-Amylase 16.64 ± 1.12 tandfonline.com
Compound 6d α-Amylase 97.37 ± 1.52 nih.gov
Compound 6d α-Glucosidase 38.73 ± 0.80 nih.gov
Compound 6e α-Glucosidase 41.63 ± 0.26 nih.gov
Acarbose (Standard) α-Amylase 5.17 ± 0.25 nih.gov

Urease Enzyme Inhibition

The inhibitory potential of amantadine-clubbed N-aryl amino thiazoles was also evaluated against urease. nih.gov Compound 6d demonstrated exceptional efficacy with an IC50 value of 32.76 μM. nih.gov In a separate study, a series of amantadine-thiourea conjugates were designed and synthesized as Jack bean urease inhibitors. nih.gov The derivative N-(adamantan-1-ylcarbamothioyl)octanamide (3j ), featuring a 7-carbon alkyl chain, exhibited outstanding activity with an IC50 value of 0.0085 ± 0.0011 µM, highlighting the crucial role of the long alkyl chain in enzyme inhibition. nih.gov

Table 2: Urease Inhibition by Adamantane (B196018) Derivatives

Compound Target Enzyme IC50 (μM) Reference
Compound 6d Urease 32.76 nih.gov
N-(adamantan-1-ylcarbamothioyl)octanamide (3j) Jack bean urease 0.0085 ± 0.0011 nih.gov
Thiourea (B124793) (Standard) Urease 1.334 nih.gov

Carbonic Anhydrase Inhibition

Sulfonamides incorporating adamantyl moieties have been investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Research has shown that the nature of the scaffold, whether a benzenesulfonamide (B165840) or a 1,3,4-thiadiazole-sulfonamide, significantly impacts the inhibition efficacy and binding mode within the enzyme's active site. nih.gov X-ray crystallography of the hCA II adduct with 4-(1-adamantylcarboxamidomethyl)benzenesulfonamide revealed key differences in binding compared to its 1,3,4-thiadiazole-sulfonamide counterpart, explaining their distinct inhibition profiles against various CA isoforms. nih.gov The 1,3,4-thiadiazole (B1197879) ring is considered a bioisosteric replacement for the thiazole moiety, and its derivatives have shown significant biological activity. nih.govacs.org

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Adamantyl heterocyclic ketones have emerged as potent inhibitors of 11β-HSD1. nih.govscienceopen.com One of the most potent compounds identified was a 4-methyl-4H-1,2,4-triazole derivative (28 ), with an IC50 value of 19 nM. nih.gov The significant activity is attributed to a network of interactions involving the triazole ring. nih.gov Another study focused on novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives. mdpi.com The most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i ), inhibited 11β-HSD1 activity by 82.82% at a concentration of 10 µM. mdpi.com

Table 3: 11β-HSD1 Inhibition by Adamantane Derivatives

Compound Target Enzyme IC50 (nM) % Inhibition (at 10 µM) Reference
4-methyl-4H-1,2,4-triazole derivative (28) 11β-HSD1 19 - nih.gov
2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) 11β-HSD1 - 82.82 mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The introduction of an adamantyl substituent at position 4 of the thiazole ring has been shown to confer good lipoxygenase (LOX) inhibitory activity. nih.gov A series of 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govacs.orgnih.govtriazol-6(5H)ones were evaluated for their anti-inflammatory and COX/LOX inhibitory actions. mdpi.com While many compounds showed significant in vivo anti-inflammatory activity, their in vitro COX-1/2 and LOX inhibition varied. mdpi.com Some derivatives exhibited notable COX-1 inhibition, but this did not always correlate with their anti-inflammatory effects, suggesting other mechanisms may be involved. mdpi.com In another study, 5-adamantylthiadiazole-based thiazolidinone derivatives were identified as effective and selective COX-1 inhibitors, with compounds 3 , 4 , and 14 showing IC50 values of 1.08, 1.12, and 9.62 μM, respectively, against COX-1, and no activity against COX-2. nih.gov

Table 4: COX-1 Inhibition by Adamantane-Thiadiazole Derivatives

Compound Target Enzyme IC50 (μM) Reference
Compound 3 COX-1 1.08 nih.gov
Compound 4 COX-1 1.12 nih.gov
Compound 14 COX-1 9.62 nih.gov
Ibuprofen (Standard) COX-1 12.7 nih.gov
Naproxen (Standard) COX-1 40.10 nih.gov

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Aurora-A Kinase)

Novel adamantanyl-based thiadiazolyl pyrazoles have been synthesized and identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling cascade. nih.gov The lead compound, 4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (APP ), was found to be a specific inhibitor of EGFR. acs.orgnih.gov Further research on adamantane scaffold-containing 1,3,4-thiadiazole derivatives revealed potent inhibitory activity against both wild-type and mutant EGFR. nih.govresearchgate.net Specifically, compounds 5 , 14c , and 17 displayed IC50 values ranging from 71.5 to 85 nM against wild-type EGFR and 37.85 to 41.19 nM against the mutant form. nih.gov

The Aurora kinases, which are critical for cell cycle control, have also been a target for adamantane-containing compounds. researchgate.netresearchgate.net A series of hybrid compounds combining adamantane and 1,3,4-oxadiazole (B1194373) were synthesized and evaluated as potential Aurora-A kinase inhibitors. researchgate.netresearchgate.net The most potent derivatives, 6a and 6k , exhibited IC50 values of 36.6 and 38.8 μM, respectively. researchgate.netresearchgate.net

Table 5: Kinase Inhibition by Adamantane Derivatives

Compound Target Kinase IC50 (nM) IC50 (μM) Reference
4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (APP) EGFR - - acs.orgnih.gov
Compound 5 EGFR (wild-type) 85 - nih.gov
Compound 14c EGFR (wild-type) - - nih.gov
Compound 17 EGFR (wild-type) 71.5 - nih.gov
Compound 5 EGFR (mutant) 41.19 - nih.gov
Compound 14c EGFR (mutant) - - nih.gov
Compound 17 EGFR (mutant) 37.85 - nih.gov
Compound 6a Aurora-A Kinase - 36.6 researchgate.netresearchgate.net
Compound 6k Aurora-A Kinase - 38.8 researchgate.netresearchgate.net

Other Enzyme Targets and Their Implications

Beyond the well-studied enzyme targets, derivatives of this compound have been investigated for their inhibitory effects on other crucial enzymes. For instance, certain amantadine-clubbed N-aryl amino thiazoles have been synthesized and evaluated as potent inhibitors of α-amylase and α-glucosidase. rsc.org The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. The most potent compound in one study demonstrated significant inhibitory activity against α-amylase. rsc.org

Furthermore, some adamantane derivatives have shown potential as urease inhibitors. rsc.org Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by Helicobacter pylori, which can lead to gastritis and peptic ulcers. The ability of these compounds to inhibit urease suggests their potential application in treating such infections. Molecular docking studies have been employed to understand the binding interactions of these derivatives with the active sites of these enzymes, providing a rationale for their inhibitory activity. rsc.org

Antimicrobial Research Perspectives

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. granthaalayahpublication.org Derivatives of this compound have demonstrated promising activity against a range of pathogenic microorganisms. mdpi.com

Antibacterial Activity Against Gram-Positive Microorganisms

Several studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. nih.govjrespharm.comresearchgate.netscienceopen.commjcce.org.mkjchemrev.comsapub.org For instance, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have shown potent broad-spectrum antibacterial activity, with some compounds being particularly effective against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.gov

In one study, naphthoquinone-thiazole hybrids bearing an adamantane moiety exhibited significant antibacterial activity against Gram-positive strains like Staphylococcus aureus and Enterococcus hirae, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. jrespharm.com Another study on adamantane-containing thiazole compounds revealed that derivatives with specific substitutions, such as a 4-bromophenyl group, displayed excellent broad-spectrum antibacterial activity. nih.gov The introduction of a 4-ethoxycarbonyl-1-piperidyl Mannich base to a 5-(1-adamantyl)-4-amino-2,4-dihydro-3H-1,2,4-triazol-3-thione scaffold also resulted in potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to standard antibiotics like gentamicin (B1671437) and ampicillin. mdpi.com

Here is an interactive data table summarizing the antibacterial activity of selected this compound derivatives against Gram-positive bacteria:

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
Compound Test Organism MIC (µg/mL) Reference
Naphthoquinone-thiazole hybrid (6a) Staphylococcus aureus 4 jrespharm.com
Naphthoquinone-thiazole hybrid (6a) Enterococcus hirae 8 jrespharm.com
(Z)-N-(adamantan-1-yl)-3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-imine (5c) Staphylococcus aureus - nih.gov
(Z)-N-(adamantan-1-yl)-3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-imine (5c) Bacillus subtilis - nih.gov
5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole (26a) Staphylococcus aureus 1-2 mdpi.com
5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole (26a) Bacillus subtilis 1-2 mdpi.com

Antibacterial Activity Against Gram-Negative Microorganisms

The activity of this compound derivatives extends to Gram-negative bacteria as well. nih.govjrespharm.comresearchgate.netscienceopen.commjcce.org.mkjchemrev.comsapub.org Naphthoquinone-thiazole hybrids with an adamantane group have demonstrated inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with MIC values in the range of 4–64 µg/mL. jrespharm.com

In a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, certain derivatives showed marked broad-spectrum antibacterial activity, indicating their potential against Gram-negative pathogens. nih.gov For example, compounds with 2,6-dihalophenyl substituents have shown higher potency against tested Gram-negative bacteria. nih.gov Research has also been conducted on adamantane derivatives containing modified peptides with a thiazole moiety, which were investigated for their activity against Escherichia coli. researchgate.net

The following interactive data table presents the antibacterial activity of selected derivatives against Gram-negative bacteria:

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
Compound Test Organism MIC (µg/mL) Reference
Naphthoquinone-thiazole hybrid (6a) Escherichia coli 16 jrespharm.com
Naphthoquinone-thiazole hybrid (6b) Pseudomonas aeruginosa 32 jrespharm.com
(Z)-N-(adamantan-1-yl)-3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-imine (5c) Escherichia coli - nih.gov
(Z)-N-(adamantan-1-yl)-3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-imine (5c) Pseudomonas aeruginosa - nih.gov
Gly-Thz-rimantadine Escherichia coli - researchgate.net

Antifungal Activity Investigations

In addition to their antibacterial properties, several this compound derivatives have been explored for their antifungal potential. jrespharm.comresearchgate.netscienceopen.commjcce.org.mkjchemrev.comsapub.org Studies have shown that these compounds can be effective against pathogenic fungi such as Candida albicans. jrespharm.comresearchgate.net

Naphthoquinone-thiazole hybrids containing an adamantane moiety exhibited antifungal activity against Candida albicans with MIC values ranging from 16–64 µg/mL. jrespharm.com In another study, thiosemicarbazones containing adamantane skeletons all showed good antifungal activity against Candida albicans. researchgate.net Furthermore, research on adamantane derivatives with modified peptides and a thiazole ring has also included investigations into their antifungal activity against Yarrowia lipolytica. researchgate.net The introduction of hydroxy and benzodioxole substituents in 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides was found to be optimal for antifungal activity. nih.gov

An interactive data table summarizing the antifungal activity is provided below:

Table 3: Antifungal Activity of this compound Derivatives
Compound Test Organism MIC (µg/mL) Reference
Naphthoquinone-thiazole hybrid (6a) Candida albicans 32 jrespharm.com
Naphthoquinone-thiazole hybrid (6c) Candida albicans 16 jrespharm.com
4-(Adamantan-1-yl)-1-(4-hydroxybenzylidene)-3-thiosemicarbazide (4a) Candida albicans - nih.gov
4-(Adamantan-1-yl)-1-[(benzo[d] nih.govnih.govdioxol-6-yl)methylene]-3-thiosemicarbazide (4g) Candida albicans - nih.gov
Gly-Thz-rimantadine Yarrowia lipolytica - researchgate.net

Mechanistic Insights into Antimicrobial Action (e.g., MurB protein interaction, DNA cleavage)

To understand the basis of their antimicrobial effects, researchers have investigated the mechanisms of action of these adamantane-thiazole derivatives. One area of focus has been their interaction with essential bacterial enzymes. Docking studies have been performed to explore the potential binding of these compounds to the MurB protein of S. aureus. rsc.org MurB is an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme can disrupt cell wall synthesis, leading to bacterial cell death.

Another investigated mechanism is the ability of these compounds to induce DNA cleavage. jrespharm.com Certain naphthoquinone-thiazole hybrids bearing an adamantane moiety have been shown to possess DNA cleavage activity. jrespharm.com This suggests that these compounds may exert their antimicrobial effects by damaging the genetic material of the microorganisms. Additionally, some thiazole-based cyanoacrylamide derivatives have demonstrated enhanced nuclease activity against plasmid DNA upon photo-irradiation, suggesting a mechanism involving the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) free radicals. nih.gov

Antineoplastic and Anti-proliferative Research

The unique structural characteristics of this compound derivatives have also prompted investigations into their potential as anticancer agents. jrespharm.commjcce.org.mkresearchgate.net Several studies have reported the anti-proliferative activities of these compounds against various human tumor cell lines. nih.govnih.gov

For example, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were evaluated for their anti-proliferative activity, with some compounds showing potent inhibitory effects against all tested cell lines. nih.gov Molecular docking studies suggested that these compounds might exert their effects by inhibiting SIRT1, a histone deacetylase enzyme implicated in cancer development. nih.gov Another study on 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives found that certain compounds displayed significant generalized anti-proliferative activity against three human tumor cell lines with IC50 values below 10 µM. nih.gov

The research in this area is ongoing, with a focus on synthesizing novel derivatives and evaluating their efficacy and mechanism of action against different types of cancer. The lipophilic nature of the adamantane group is thought to enhance cellular uptake, contributing to the observed cytotoxic effects.

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The fusion of the adamantane cage with the thiazole heterocycle has been a strategic approach in designing novel anticancer agents. nih.gov

One area of research involves the synthesis of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. These compounds were evaluated for their anti-proliferative activity against a panel of human tumor cell lines. Notably, compounds 5e and 5k from this series exhibited potent inhibitory activity against all tested cell lines. nih.gov

Another class of related compounds, thiosemicarbazones containing adamantane skeletons, were tested for their cytotoxicity against four cancer cell lines: Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). dntb.gov.ua Certain derivatives from this series showed notable cytotoxic effects. dntb.gov.ua Similarly, hydrazide-hydrazones with a 1-adamantane carbonyl moiety were synthesized and evaluated, with compounds 4e and 5e displaying cytotoxicity against the tested human cancer cell lines. dntb.gov.ua

Furthermore, novel 1,3,4-thiadiazole-thiazole hybrids have been designed and evaluated for their cytotoxic activity against liver cancer cell lines (HepG2-1). tandfonline.com In this study, thiazole derivatives 16b and 21 showed significant anticancer effects, with IC50 values of 0.69 ± 0.41 and 1.82 ± 0.94 µM, respectively. tandfonline.com

The table below summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed ActivityReference
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (5e, 5k)Multiple human tumor cell linesPotent inhibitory activity nih.gov
Thiosemicarbazones with adamantane skeletonsHep3B, HeLa, A549, MCF-7Cytotoxicity observed dntb.gov.ua
Hydrazide-hydrazones with 1-adamantane carbonyl moiety (4e, 5e)Multiple human cancer cell linesCytotoxicity observed dntb.gov.ua
1,3,4-Thiadiazole-thiazole hybrids (16b, 21)HepG2-1 (Liver carcinoma)IC50 values of 0.69 µM and 1.82 µM tandfonline.com
Bis-thiazole derivatives (5c, 5f)Hela, KF-28 (Ovarian cancer)IC50 values of 0.6 nM and 6 nM frontiersin.org

Apoptosis Induction Mechanisms

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research into this compound derivatives has shed light on their ability to trigger this process in cancer cells.

Studies on bis-thiazole derivatives have shown their capacity to induce apoptosis in cancer cell lines. frontiersin.org For instance, certain bis-thiazole compounds were found to induce apoptosis in KF-28 and A2780 cancer cells. frontiersin.org This apoptotic activity is considered a primary mechanism of their anticancer potency. frontiersin.org The process often involves the disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. The release of cytochrome C from the mitochondria into the cytosol, followed by the activation of caspases like caspase-3, are hallmark events in this pathway.

Specific Target Pathway Modulations (e.g., Bcl-2, BAX)

The apoptotic process is tightly regulated by a family of proteins known as the Bcl-2 family, which includes both pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. The ratio of these proteins is crucial in determining a cell's fate.

Research has shown that derivatives of this compound can modulate these specific target pathways. Studies on bis-thiazole derivatives revealed that their induction of apoptosis is mitochondrial-dependent. frontiersin.org These compounds were observed to upregulate pro-apoptotic genes such as bax and puma, while downregulating anti-apoptotic genes like Bcl-2. frontiersin.org This shift in the balance of Bcl-2 family proteins favors apoptosis, leading to cancer cell death.

The activation of BAX is a critical step in the intrinsic apoptotic pathway. nih.gov It is a dormant protein in the cytosol that, upon receiving a cellular stress signal, undergoes a conformational change and translocates to the mitochondria, initiating the apoptotic cascade. nih.gov The ability of this compound derivatives to modulate the expression of bax and Bcl-2 highlights their potential to directly influence this key regulatory node in cancer cells. frontiersin.org

Antiviral Research

The adamantane scaffold is historically significant in antiviral drug discovery, with amantadine and rimantadine (B1662185) being early examples used against influenza A virus. nih.govexplorationpub.com This has spurred interest in the antiviral potential of adamantane-containing heterocyclic compounds, including those with a 1,3-thiazole ring.

Influenza Virus Inhibition Studies

The influenza virus, with its constantly evolving nature, necessitates the development of new antiviral agents. explorationpub.com Adamantane derivatives have traditionally targeted the M2 ion channel of the influenza A virus, preventing viral uncoating. nih.gov

Research has explored the anti-influenza activity of various adamantane-thiazole derivatives. One study reported the synthesis of adamantane derivatives containing modified peptides with a thiazole moiety and their evaluation against influenza virus H1N1. researchgate.netresearchgate.net A rimantadine analogue incorporating a Gly-Thz (glycine-thiazole) unit demonstrated good activity against influenza A/Hongkong/68. researchgate.net Another study focused on spirothiazolidinone derivatives, which showed strong activity against H3 HA (hemagglutinin), with the potential for the 1-adamantyl group to be a viable substituent. explorationpub.com

However, not all adamantane-thiazole derivatives have shown efficacy. A study on N2-substituted cyclohexylidene-2-(2-aminothiazol-4-yl) acetohydrazides found no significant activity against a panel of DNA and RNA viruses, including influenza A/H1N1, A/H3N2, and influenza B, at the tested concentrations. jrespharm.com

Other Viral Targets and Their Research Relevance

While influenza has been a primary focus, the antiviral research on adamantane-thiazole derivatives extends to other viral targets. The broad-spectrum antiviral potential of thiazole-containing compounds makes them attractive candidates for further investigation. jrespharm.comnih.gov

For instance, adamantyl-containing five-membered heterocycles, including adamantylthiazoles, have been evaluated for their antiviral activity against herpes simplex-1 virus (HSV-1). researchgate.net The thiazole ring itself is a component of several clinically used drugs with diverse biological activities, including antiviral (e.g., Ritonavir for HIV) and antineoplastic agents. jrespharm.com This underscores the therapeutic potential of the thiazole scaffold in developing new antiviral agents against a range of viral pathogens.

Antidiabetic Research

Recent research has uncovered the potential of this compound derivatives as antidiabetic agents. tandfonline.comrsc.org Thiazole-containing compounds have been recognized for their ability to target various enzymes and receptors involved in the pathogenesis of diabetes, such as α-amylase and α-glucosidase. rsc.orgrasayanjournal.co.in

A series of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles were synthesized and evaluated for their antidiabetic potential. tandfonline.com Many of these compounds exhibited excellent α-amylase inhibition, with compounds 3a (4-adamantyl-(2-(4-chlorobenzylidene)hydrazinyl)thiazole) and 3j (4-adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole) showing the highest potency with IC50 values of 16.34 ± 2.67 and 16.64 ± 1.12 μM, respectively. tandfonline.com These compounds were also assessed for their antiglycation and antioxidant activities, which are relevant to managing diabetic complications. tandfonline.com

Another study focused on amantadine-clubbed N-aryl amino thiazoles and their inhibitory effects on α-glucosidase and α-amylase enzymes. rsc.org The results indicated that all the synthesized compounds inhibited these digestive enzymes, suggesting their potential in controlling hyperglycemia. rsc.org

The table below presents the α-amylase inhibitory activity of selected this compound derivatives.

Compoundα-Amylase Inhibition (IC50, µM)Reference
4-adamantyl-(2-(4-chlorobenzylidene)hydrazinyl)thiazole (3a)16.34 ± 2.67 tandfonline.com
4-adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole (3j)16.64 ± 1.12 tandfonline.com

Antiglycation Potential Studies

Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications. Consequently, the search for effective antiglycation agents is an active area of research.

Several studies have explored the antiglycation potential of this compound derivatives. In one study, a series of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles were synthesized and evaluated for their antiglycation activity. tandfonline.comresearchgate.net Among the tested compounds, 4-adamantyl-(2-(4-bromobenzylidene)hydrazinyl)thiazole and 4-adamantyl-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole demonstrated antiglycation potential comparable to the standard drug, aminoguanidine. tandfonline.com Another study on thiazol-4(5H)-ones reported that all tested compounds were potent antiglycation agents, with IC50 values significantly better than aminoguanidine. nih.gov Specifically, compound 4m in that series was identified as the most efficient glycation inhibitor with an IC50 value of 1.095 ± 0.002 μM. researchgate.netnih.gov

The mechanism of antiglycation activity is often associated with the ability of the compounds to trap reactive dicarbonyl species, which are key intermediates in AGEs formation. The presence of the adamantyl group is thought to enhance the lipophilicity of the molecules, potentially facilitating their interaction with proteins and preventing glycation.

Table 1: Antiglycation Activity of Selected this compound Derivatives

Compound IC50 (µM) Reference
4-Adamantyl-(2-(4-bromobenzylidene)hydrazinyl)thiazole Comparable to aminoguanidine tandfonline.com
4-Adamantyl-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole Comparable to aminoguanidine tandfonline.com
Compound 4m (a thiazol-4(5H)-one derivative) 1.095 ± 0.002 researchgate.netnih.gov
Aminoguanidine (Standard) 3.582 ± 0.002 researchgate.netnih.gov

Glucose Metabolism Enzyme Modulation

Modulating the activity of enzymes involved in glucose metabolism is a key strategy in the management of diabetes. Enzymes such as α-amylase and α-glucosidase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay glucose absorption and reduce postprandial hyperglycemia.

Research has shown that this compound derivatives can effectively modulate these enzymes. A study on 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles revealed that almost all tested compounds exhibited excellent α-amylase inhibition. tandfonline.comresearchgate.net Compounds 4-adamantyl-(2-(4-chlorobenzylidene)hydrazinyl)thiazole and 4-adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole were the most potent, with IC50 values of 16.34 ± 2.67 and 16.64 ± 1.12 μM, respectively. tandfonline.com Docking studies suggested that these compounds bind effectively to the active site of human pancreatic α-amylase. tandfonline.com

Furthermore, adamantane-clubbed N-aryl amino thiazole derivatives have been investigated for their inhibitory effects on α-glucosidase and α-amylase. rsc.org The results indicated that these compounds were effective inhibitors of both enzymes, with one compound in particular showing strong activity against both. rsc.org Another study on thiazoline (B8809763) derivatives with an adamantyl substituent also reported promising activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. rsc.org

Table 2: α-Amylase Inhibitory Activity of Selected this compound Derivatives

Compound IC50 (µM) Reference
4-Adamantyl-(2-(4-chlorobenzylidene)hydrazinyl)thiazole 16.34 ± 2.67 tandfonline.com
4-Adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole 16.64 ± 1.12 tandfonline.com

Other Biological Investigations

Beyond their effects on glycation and glucose metabolism, this compound derivatives have been explored for a variety of other biological activities.

Antioxidant Activity (Radical Scavenging)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

Several studies have demonstrated the antioxidant potential of this compound derivatives. In a study of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles, the 3-nitrobenzylidene derivative showed excellent antioxidant activity with an IC50 value of 28.19 ± 0.2563 μM in a DPPH radical scavenging assay. tandfonline.comresearchgate.net Another study on naphthoquinone-thiazole hybrids bearing an adamantane group also reported acceptable antioxidant activity based on their ability to scavenge the stable DPPH free radical. jrespharm.comdergipark.org.tr The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.

Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Thiazole derivatives have shown promise in this area.

A study on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, which included an adamantyl-substituted derivative, revealed significant anticonvulsant activity in the pentylenetetrazole (PTZ) seizure model. tandfonline.com The adamantyl-containing compound was one of seven derivatives that demonstrated a median effective dose (ED50) of ≤ 20 mg/kg, which was notably lower than the reference drug, ethosuximide. tandfonline.com Importantly, these compounds did not impair motor coordination in the rotarod test, suggesting a favorable safety profile. tandfonline.com Another review highlighted that adamantyl substitutions on disubstituted 1,3-thiazoles resulted in significant anticonvulsant activity. mdpi.com

Antihypertensive Research

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Some thiazole derivatives have been investigated for their potential to lower blood pressure. While direct research on the antihypertensive effects of this compound is limited, related thiazole derivatives have shown promise. For instance, substituted thiazoles have been proposed as useful antihypertensive agents. mdpi.com One study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives identified a compound that significantly lowered blood pressure in a manner comparable to the reference drug valsartan. pensoft.net This suggests that the thiazole scaffold is a viable starting point for the development of new antihypertensive drugs, and the inclusion of an adamantyl group could be a strategy to enhance this activity.

DNA Interaction Studies (Beyond Cleavage)

The interaction of small molecules with DNA can have significant biological consequences, including the regulation of gene expression and the induction of cell death in cancer cells. While some studies have focused on the DNA cleavage ability of adamantane-thiazole hybrids jrespharm.comdergipark.org.tr, other research has explored non-cleavage interactions.

A study on 1,3,4-thiadiazole derivatives investigated their interaction with calf thymus DNA (CT-DNA) using UV-vis absorption spectroscopy to understand the binding mechanism. nih.gov Such studies are crucial for elucidating the mode of action of these compounds and for designing new molecules with specific DNA-targeting properties. Molecular docking analyses of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have also been performed to understand their binding to biological targets, which can indirectly inform about their potential interactions with macromolecules like DNA. nih.gov

Structure Activity Relationship Sar and Rational Design of 4 1 Adamantyl 1,3 Thiazole Analogues

Impact of Adamantyl Moiety on Biological Activity and Pharmacological Modulation

The adamantyl moiety, a bulky, lipophilic, and rigid cage-like hydrocarbon, plays a pivotal role in modulating the biological activity of 4-(1-adamantyl)-1,3-thiazole derivatives. Its incorporation into various molecular scaffolds has been shown to positively influence pharmacological properties. mdpi.com The high lipophilicity of the adamantane (B196018) cage can enhance the molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets. mdpi.com

The introduction of an adamantyl group can lead to a significant increase in biological activity. For instance, in a series of thiazole (B1198619) derivatives, the adamantyl-substituted compound showed notable activity. nih.gov Similarly, the presence of an adamantyl group in thiazolidinone derivatives resulted in good inhibitory activity against 5-lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com In the context of antimicrobial agents, the introduction of an adamantyl moiety at the C-5 position of a 1,3,4-thiadiazole (B1197879) nucleus was found to increase antifungal activity. hilarispublisher.com

The adamantane scaffold is a key feature in several approved drugs with diverse therapeutic applications, including antiviral agents like amantadine (B194251) and rimantadine (B1662185), and anticancer drugs. mdpi.comnih.gov This precedent underscores the value of the adamantyl group in drug design. The rigid structure of the adamantane cage can also contribute to a more defined orientation of the molecule within a biological target's binding site, potentially leading to higher affinity and specificity.

Role of Substituents on the Thiazole Ring and Peripheral Moieties

The biological activity of this compound analogues is not solely dictated by the adamantyl group; substituents on the thiazole ring and other peripheral moieties are also crucial in determining the pharmacological profile. nih.govmdpi.com Modifications at various positions of the thiazole ring can lead to a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov

For instance, in a study of thiazole derivatives, it was found that a para-halogen-substituted phenyl group attached to the thiazole ring was important for activity. nih.govmdpi.com The nature and position of substituents on aryl rings attached to the thiazole core can significantly impact potency. For example, in a series of 2,4-disubstituted thiazoles, the presence of nitro (NO2) and methoxy (B1213986) (OCH3) groups at the para position of the phenyl ring significantly improved antimicrobial activity. japsonline.com

The type of substituent can also influence the selectivity of the compound for a particular biological target. In a series of thiazolidinone derivatives, the introduction of a methyl group at positions 4 and 5 of the thiazole ring resulted in compounds with only COX-1 inhibitory activity, while the LOX activity was lost. mdpi.com This highlights the subtle yet significant role of substituents in fine-tuning the pharmacological profile.

Principles of Molecular Hybridization in Enhancing Biological Potency

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. researchgate.netnih.gov This approach aims to create hybrid compounds with enhanced biological potency, improved selectivity, and potentially a broader spectrum of activity compared to the individual parent molecules. researchgate.net The underlying principle is that the hybrid molecule may interact with multiple targets or with a single target in a more effective manner, leading to synergistic effects. rsc.org

In the context of this compound analogues, molecular hybridization has been employed to develop novel compounds with promising therapeutic potential. For example, a series of new 1,3,4-thiadiazolo-adamantane derivatives were synthesized using a molecular hybridization approach, which were then further modified to create a library of compounds with anti-proliferative activity. researchgate.netnih.gov This strategy often involves linking the adamantyl-thiazole scaffold to other heterocyclic systems known for their biological activities, such as 1,3,4-thiadiazole or pyridine. researchgate.netmdpi.com

The design of these hybrid molecules is guided by the understanding of the SAR of the individual components. For instance, knowing that both the adamantyl group and the thiazole ring contribute to biological activity, these two moieties can be combined with other pharmacophores to create novel chemical entities with enhanced properties. rsc.org This approach has led to the development of potent inhibitors of various enzymes and receptors. rsc.org

Computational Approaches to SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery for elucidating the structure-activity relationships of chemical compounds. nih.gov These in silico techniques provide valuable insights into how a molecule interacts with its biological target at the atomic level, thereby guiding the rational design of more potent and selective analogues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound analogue) when bound to a specific receptor or enzyme. researchgate.netmdpi.com This method helps to visualize and analyze the interactions between the ligand and the amino acid residues in the binding pocket of the target protein. mdpi.comnih.gov

For adamantane-containing thiazole derivatives, molecular docking studies have been instrumental in understanding their mechanism of action. For example, in a study of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines with anti-proliferative activity, molecular docking analysis revealed that the most potent compounds could occupy the binding site of the SIRT1 enzyme, a key regulator of cell metabolism and aging. nih.gov Similarly, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors showed that while the compounds had similar predicted binding affinities to the native ligand, they failed to form key interactions with active site residues, suggesting areas for structural improvement. nih.gov

The insights gained from molecular docking, such as identifying key hydrogen bonds, hydrophobic interactions, and steric clashes, are crucial for the rational design of new analogues with improved binding affinity and biological activity. researchgate.netnih.gov

Pharmacophore Modeling

Pharmacophore modeling is another important computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.gov

By analyzing a set of active compounds, a pharmacophore model can be generated that captures the common structural features responsible for their activity. This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. nih.gov For this compound analogues, pharmacophore modeling can help to identify the key spatial arrangement of the adamantyl group, the thiazole ring, and various substituents that is optimal for interaction with a particular biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com This is achieved by correlating various physicochemical properties of the molecules, known as molecular descriptors, with their measured biological activity.

QSAR studies can provide valuable insights into which molecular properties are most important for activity. For example, in a QSAR study of 2,4-disubstituted thiazoles as antimicrobial agents, it was found that the molecular connectivity index and Kier's shape index were key parameters for antimicrobial activity. japsonline.com Such models can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

Future Directions and Emerging Research Avenues for 4 1 Adamantyl 1,3 Thiazole

Exploration of Novel Biological Targets and Mechanisms

While initial research has identified activities for adamantyl-thiazole derivatives against targets like bacteria and fungi, future work is expanding into more complex therapeutic areas. nih.govmdpi.com The exploration of novel biological targets is a primary focus, driven by the scaffold's unique physicochemical properties.

Researchers are investigating derivatives for activity against a range of new targets. For instance, some adamantyl-thiazole analogues have been synthesized and tested as potential antidiabetic agents by targeting enzymes like α-amylase. tandfonline.com In one study, 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles were evaluated, with some compounds showing excellent α-amylase inhibition. tandfonline.com Another promising area is in metabolic diseases, where novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives are being studied as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and metabolic syndrome. mdpi.com The most active compound from this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, showed inhibitory activity comparable to the known inhibitor carbenoxolone. mdpi.com

Furthermore, the anti-cancer potential of related adamantane-heterocycle structures suggests a promising path. Adamantane (B196018) derivatives linked to a 1,3,4-thiadiazole (B1197879) ring have been shown to act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govresearchgate.net This suggests that the 4-(1-adamantyl)-1,3-thiazole scaffold could be similarly functionalized to create a new class of kinase inhibitors. The mechanism of action is often attributed to the adamantane moiety anchoring the ligand within hydrophobic pockets of the target protein, while the thiazole (B1198619) core and its substituents form specific hydrogen bonds and other interactions to enhance potency and selectivity. mdpi.comnih.gov The anti-inflammatory potential is also being explored, prompted by findings that some non-adamantane thiazole derivatives can act as cholinesterase inhibitors, a mechanism linked to anti-inflammatory effects. academie-sciences.fr

Table 1: Emerging Biological Targets for Adamantyl-Thiazole Derivatives

Target Enzyme/Protein Therapeutic Area Example Derivative Class Research Finding Citation
α-Amylase Diabetes 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles Potent inhibition with IC50 values as low as 16.34 µM. tandfonline.com
11β-HSD1 Metabolic Syndrome 2-(Adamantan-1-ylamino)thiazol-4(5H)-ones Inhibition up to 82.82% at 10 µM, comparable to carbenoxolone. mdpi.com
EGFR Kinase Cancer 5-Adamantyl-1,3,4-thiadiazole derivatives (related scaffold) Potent inhibition of wild-type and mutant EGFR, with IC50 values in the nanomolar range. nih.govresearchgate.net
Trypanosoma brucei Trypanosomiasis 4-Substituted-2-[4-(adamant-1-yl)phenyl]thiazoles Activity in the sub-micromolar range (IC50 = 0.80 µM). nih.gov
Mycobacterium tuberculosis Tuberculosis 4-(1-Adamantyl)-2-aminothiazole derivatives Analogues synthesized and screened for anti-tubercular activity. nih.gov

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of this compound and its derivatives has traditionally relied on established methods like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.comnih.gov However, the demand for greater molecular complexity and diversity is driving the adoption of more advanced and efficient synthetic strategies.

Modern methodologies are being employed to streamline the synthesis and enable the creation of more elaborate structures. One innovative route begins with 4-(1-adamantyl)-1,2,3-thiadiazole (B2504640), which, upon treatment with a base, generates a potassium 2-(1-adamantyl)ethynethiolate intermediate. This reactive species can then be coupled with various aromatic acid chlorides to construct the 2-aryl-4-(1-adamantyl)-1,3-thiazole core. researchgate.net This method allows for the introduction of diverse aryl groups at the 2-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also being utilized to forge carbon-carbon bonds that are otherwise difficult to form. nih.gov This has been applied to couple an adamantyl-phenyl boronic acid with a pre-functionalized bromo-thiazole, enabling a modular approach to complex biaryl structures. nih.gov To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) is being explored. While demonstrated for the synthesis of related adamantyl-thiazolidinones, this technology holds significant promise for accelerating the synthesis of this compound derivatives, potentially reducing reaction times from days to minutes. nih.gov

Future efforts will likely focus on late-stage functionalization and C-H activation techniques. chim.it These methods would allow for the direct modification of the adamantane cage or the thiazole ring on an already assembled scaffold, providing rapid access to a library of analogues without the need for de novo synthesis for each new compound.

Table 2: Comparison of Synthetic Methodologies

Synthetic Method Description Advantages Citation
Hantzsch Synthesis Condensation of α-haloketone (e.g., 1-bromoacetyladamantane) and a thioamide. Well-established, reliable for basic scaffolds. mdpi.comnih.gov
Thiadiazole Rearrangement Base-induced rearrangement of 4-(1-adamantyl)-1,2,3-thiadiazole followed by coupling with acyl chlorides. Provides access to 2-aryl derivatives from a novel starting material. researchgate.net
Suzuki-Miyaura Coupling Palladium-catalyzed coupling of a boronic acid with a halo-thiazole. Modular, allows for complex biaryl structures. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Drastically reduced reaction times, often improved yields. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery pipeline for this compound derivatives. nih.govmednexus.org These computational tools can process vast datasets and identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis, thereby accelerating the design of new, potent, and selective molecules. researchgate.netaxxam.com

AI/ML models are being applied at every stage of the drug discovery process. nih.gov For the adamantyl-thiazole scaffold, high-throughput virtual screening (HTVS) powered by ML can rapidly assess millions of virtual compounds against a specific biological target, prioritizing a smaller, more promising set for synthesis and experimental testing. nih.govaxxam.com This approach saves significant time and resources compared to traditional screening methods.

Beyond screening, generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), are being used for de novo drug design. mednexus.orgresearchgate.net These models can "learn" the chemical rules from known active molecules and then generate entirely new this compound derivatives that are optimized for desired properties, such as high binding affinity for a target, low predicted toxicity, or good metabolic stability. axxam.com

Development of Multi-Target Directed Ligands Based on this compound Scaffold

Complex, multifactorial diseases like Alzheimer's disease and cancer often involve multiple pathological pathways, making them difficult to treat with single-target agents. This has spurred the development of Multi-Target Directed Ligands (MTDLs)—single chemical entities designed to modulate two or more biological targets simultaneously. nih.govmdpi.com The this compound scaffold is an excellent starting point for creating novel MTDLs due to its proven biological activity and synthetic tractability.

The design of MTDLs often involves molecular hybridization, where two or more pharmacophores are linked or fused into a single molecule. mdpi.comresearchgate.net Given that the adamantane-containing drug Amantadine (B194251) has applications in neurological disorders, a key future direction is the development of adamantyl-thiazole-based MTDLs for neurodegenerative diseases. rsc.org For example, the adamantyl-thiazole core could be linked to a functional group known to inhibit acetylcholinesterase or butyrylcholinesterase, creating a dual-action agent for Alzheimer's therapy. academie-sciences.frnih.gov

In cancer therapy, where drug resistance is a major challenge, MTDLs can target both a primary kinase and a resistance-conferring pathway. Drawing inspiration from the development of dual EGFR/HER-2 inhibitors, the adamantyl-thiazole scaffold could be hybridized with other kinase-inhibiting moieties to create dual inhibitors for breast or lung cancer. nih.gov Similarly, based on the design of dual Sirt2/HDAC6 inhibitors, the scaffold could be merged with a hydroxamic acid group to target tubulin deacetylation through two distinct mechanisms, offering a potential advantage in treating certain cancers. acs.org The challenge lies in achieving balanced activity against the selected targets while maintaining favorable drug-like properties, a task where the previously mentioned AI and ML tools will be invaluable. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4-(1-adamantyl)-1,3-thiazole derivatives, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of adamantyl-substituted thioureas with α-haloketones or via Suzuki coupling to introduce aromatic substituents. For example, thiazole derivatives with adamantyl groups are synthesized by reacting 1-adamantyl isothiocyanate with α-bromoacetophenone derivatives in ethanol under reflux . Catalyst choice (e.g., triethylamine) and solvent polarity significantly affect reaction efficiency. Yields can be optimized by controlling temperature (70–90°C) and using inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm adamantyl proton environments (δ 1.6–2.1 ppm for bridgehead hydrogens) and thiazole ring protons (δ 7.2–8.5 ppm for aromatic substituents) .
  • FT-IR : Validation of C=S (1060–1120 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) bonds .
  • Elemental analysis : To verify purity (>95%) by comparing experimental and calculated C, H, N, S percentages .
  • X-ray crystallography : Resolves adamantyl-thiazole spatial arrangements, as seen in triazole-thiazole hybrids with adamantyl groups .

Q. What preliminary biological screening assays are used to evaluate this compound derivatives?

Initial screens include:

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values typically 2–32 µg/mL) .
  • Antitrypanosomal activity : Cell viability assays against Trypanosoma brucei (IC50_{50} values <1 µM for adamantyl-phenyl-thiazole hybrids) .
  • Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antitrypanosomal activity?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring enhances trypanocidal potency by improving target binding (e.g., IC50_{50} = 0.42 µM for 4-F-substituted derivatives) .
  • Hybrid scaffolds : Combining adamantyl-thiazole with triazolo-thiadiazole moieties improves metabolic stability and bioavailability .
  • Lipophilicity tuning : Adamantyl’s hydrophobicity enhances membrane penetration, but excessive lipophilicity (logP >5) reduces aqueous solubility. Balancing via polar substituents (e.g., -NH2_2) optimizes pharmacokinetics .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for adamantyl-thiazole compounds?

Discrepancies often arise from poor solubility or rapid metabolism. Mitigation strategies:

  • Prodrug design : Esterification of carboxylic acid groups to enhance oral absorption .
  • Nanocarrier systems : Liposomal encapsulation improves plasma half-life, as demonstrated for thiazole-triazole hybrids .
  • Metabolic profiling : LC-MS/MS studies identify unstable metabolites (e.g., sulfoxide derivatives) that reduce efficacy .

Q. What computational methods are used to predict binding modes of this compound derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations:

  • Target identification : Adamantyl-thiazoles bind Trypanosoma brucei cysteine protease (TbCatB) via hydrophobic interactions with adamantyl and hydrogen bonds with thiazole .
  • Binding affinity validation : Free energy calculations (MM-PBSA) correlate with experimental IC50_{50} values (R2^2 >0.8) .

Q. How can synthetic challenges in scaling up this compound derivatives be addressed?

Critical issues include low yields (<40%) and purification difficulties. Solutions:

  • Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in cyclocondensation steps .
  • Green solvents : Ethanol/water mixtures reduce environmental impact while maintaining reaction efficiency .
  • Chromatography-free purification : Acid-base extraction isolates thiazole derivatives with >90% purity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR and X-ray crystallography data for adamantyl-thiazole derivatives?

Discrepancies may arise from dynamic crystal packing vs. solution-state conformers. Resolution steps:

  • Variable-temperature NMR : Detects conformational flexibility (e.g., adamantyl ring puckering) .
  • DFT calculations : Compare optimized geometries with crystallographic data to identify dominant conformers .

Q. What statistical approaches validate the reproducibility of biological activity data for adamantyl-thiazole compounds?

  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50}/EC50_{50} with 95% confidence intervals .
  • ANOVA : Assess inter-assay variability across independent replicates (p <0.05 indicates significance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.